Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride
Overview
Description
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes a pyridazine ring substituted with a hydrazinyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride typically involves the reaction of 6-chloropyridazine-3-carboxylate with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The pyridazine ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydrazinylpyridazine-3-carboxylate dihydrochloride
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyridazine ring and the presence of the hydrazinyl group. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNQDLYZUSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1788044-11-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00725564 | |
Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-63-4, 1234616-16-0 | |
Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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